molecular formula C16H22N2O2 B12341902 tert-butyl (3aR,8R,8aR)-8-amino-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate

tert-butyl (3aR,8R,8aR)-8-amino-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate

Cat. No.: B12341902
M. Wt: 274.36 g/mol
InChI Key: BSSUBMYYRYHUSD-IHRRRGAJSA-N
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Description

tert-butyl (3aR,8R,8aR)-8-amino-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate: is a complex organic compound with a unique structure that includes a pyrrole ring fused with an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3aR,8R,8aR)-8-amino-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate typically involves multi-step organic reactions. One common method includes the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran to give N-alkoxycarbonyl pyrroles .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: tert-butyl (3aR,8R,8aR)-8-amino-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the tert-butyl ester group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, it can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.

Medicine: In medicine, it has potential applications as a precursor for the synthesis of pharmaceutical agents. Its derivatives may exhibit bioactivity against various diseases.

Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (3aR,8R,8aR)-8-amino-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. It may also interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

  • tert-butyl (3aR,8R,8aR)-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrol-8-yl)carbamate
  • tert-butyl (3aR,8R,8aR)-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrol-8-yl)carbamate (WX115004)

Uniqueness: The uniqueness of tert-butyl (3aR,8R,8aR)-8-amino-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

tert-butyl (3aR,4R,8bR)-4-amino-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate

InChI

InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-8-12-10-6-4-5-7-11(10)14(17)13(12)9-18/h4-7,12-14H,8-9,17H2,1-3H3/t12-,13-,14-/m0/s1

InChI Key

BSSUBMYYRYHUSD-IHRRRGAJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)C3=CC=CC=C3[C@@H]2N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C3=CC=CC=C3C2N

Origin of Product

United States

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